molecular formula C16H21N5O2S B2572801 2,4-dimethyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)thiazole-5-carboxamide CAS No. 1797806-60-0

2,4-dimethyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)thiazole-5-carboxamide

Cat. No.: B2572801
CAS No.: 1797806-60-0
M. Wt: 347.44
InChI Key: KONXLBRDRRRGAI-UHFFFAOYSA-N
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Description

The compound “2,4-dimethyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)thiazole-5-carboxamide” is a type of thiazole derivative . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The specific molecular structure of “this compound” is not provided in the available resources.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Innovative Synthesis of Heterocyclic Compounds : A study demonstrated the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic activities. These compounds, including derivatives of thiazolopyrimidines, were evaluated for their COX-1/COX-2 inhibitory activities, showing promising results as potential therapeutic agents (Abu‐Hashem et al., 2020).
  • Facile Ring Closure and Derivative Synthesis : Research into the facile synthesis of thiazolo[5,4-d]pyrimidin-7(6H)-one from amino-thiazole carboxamide via ethyl chloroformate/DMF mixture has been reported, leading to the development of novel derivatives with molluscicidal properties. This demonstrates the compound's potential in creating targeted biological agents (El-bayouki & Basyouni, 1988).

Biological Activities

  • Anticancer and Anti-inflammatory Applications : A novel series of pyrazolopyrimidines derivatives exhibited significant anticancer and anti-5-lipoxygenase activities, indicating the therapeutic potential of such compounds in treating cancer and inflammatory diseases (Rahmouni et al., 2016).
  • Antiprotozoal Agents : Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been synthesized and evaluated for their antiprotozoal activities, showing strong DNA affinities and excellent in vivo activity against trypanosomal strains. This highlights their potential as treatments for diseases like schistosomiasis and trypanosomiasis (Ismail et al., 2004).

Synthesis of Intermediates and Catalysts

  • Catalytic Applications in Organic Synthesis : The use of N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide as a ligand for bimetallic boron-containing heterogeneous catalysts has been explored. These catalysts exhibit high activity for the Suzuki reaction in aqueous media, facilitating the synthesis of heterobiaryls containing furyl and thienyl rings, which is essential for pharmaceutical synthesis and research (Bumagin et al., 2019).

Mechanism of Action

Properties

IUPAC Name

2,4-dimethyl-N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2S/c1-10-8-14(21-4-6-23-7-5-21)20-13(18-10)9-17-16(22)15-11(2)19-12(3)24-15/h8H,4-7,9H2,1-3H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KONXLBRDRRRGAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C2=C(N=C(S2)C)C)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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